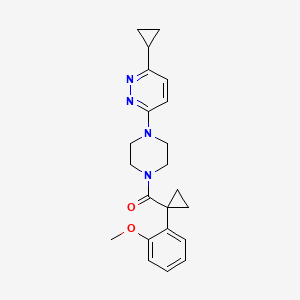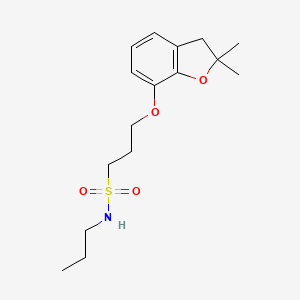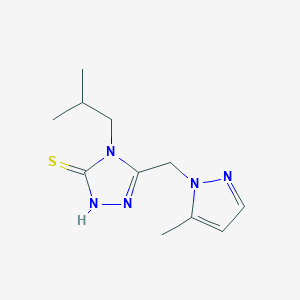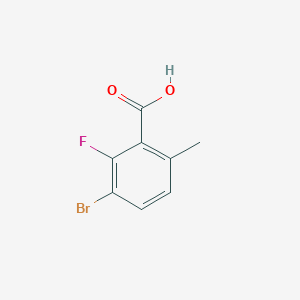![molecular formula C22H13BrFN3OS B2796923 2-(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 422290-08-2](/img/structure/B2796923.png)
2-(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C22H13BrFN3OS and its molecular weight is 466.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analgesic Activity
A study presented a synthetic route for a series of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines, evaluating their analgesic effects in a mouse pain model. The compounds demonstrated significant reduction in spontaneous nociception, suggesting the quinazoline scaffold's potential as a prototype for new analgesic drugs in treating pathological pain like arthritis (Bonacorso et al., 2016).
Antimicrobial and Antiinflammatory Activities
Research on new quinazolin-4-one derivatives, including 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, highlighted their synthesis and evaluation for antimicrobial and antiinflammatory activities. The compounds exhibited significant antibacterial, antifungal, and antiinflammatory activities, comparable to standard drugs, indicating their potential as therapeutic agents (Murti et al., 2011).
H1-Antihistaminic Agents
A study explored the synthesis of novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones and their in vivo H1-antihistaminic activity. The compounds protected animals from histamine-induced bronchospasm, with one compound emerging as the most active, offering protection comparable to chlorpheniramine maleate but with less sedation. This suggests the potential for developing a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
Tyrosine Kinase Inhibitor Studies
ZD6474, a tyrosine kinase inhibitor, underwent pharmacokinetic studies in animal models to relate preclinical studies to patient treatment. The research found that ZD6474 is extensively distributed to tissues and is not significantly metabolized, suggesting its potential in cancer treatment (Gustafson et al., 2006).
Hepatoprotective Potential
A novel quinazoline derivative, Q-Br, was evaluated for its antioxidant capacity and hepatoprotective potential against liver toxicity induced by thioacetamide in rats. The study demonstrated a dose-dependent improvement in liver status and inhibition of oxidative stress, indicating the significant hepatoprotective potential of Q-Br treatment (Salama et al., 2022).
Safety and Hazards
As this compound is intended for research use only, it is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.
Future Directions
Quinazoline derivatives have drawn immense attention due to their significant biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs for various diseases, including cancer . Therefore, the compound “2-(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-fluorophenyl)ethanone” could potentially be a subject of future research in medicinal chemistry.
properties
IUPAC Name |
2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3OS/c23-14-7-10-17-16(11-14)21-25-18-3-1-2-4-19(18)27(21)22(26-17)29-12-20(28)13-5-8-15(24)9-6-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAYVXHUPWJVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)Br)SCC(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2796840.png)
![9-benzyl-3-(4-bromobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2796843.png)

![5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2796848.png)
![5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2796849.png)




![Tert-Butyl 4-(2-Hydroxyethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B2796856.png)

![9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide](/img/structure/B2796859.png)

